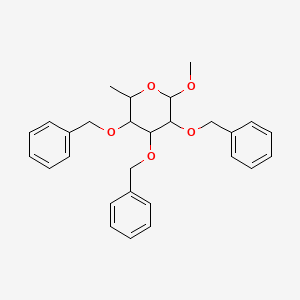

Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside

Description

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is a synthetic carbohydrate derivative widely employed in glycoscience for constructing rhamnose-containing oligosaccharides and glycoconjugates . L-Rhamnose, a 6-deoxy sugar found in plant glycosides, gains enhanced stability and reactivity through benzyl protection at the 2, 3, and 4 hydroxyl positions. This protection pattern prevents undesired side reactions during glycosylation, enabling precise control over stereochemical outcomes . The compound serves as a glycosyl donor in reactions activated by promoters like N-iodosuccinimide (NIS) and HClO₄-SiO₂, achieving high yields (e.g., 86% in ) . Its selective deprotection capabilities make it indispensable for multi-step syntheses of complex carbohydrates.

Properties

IUPAC Name |

2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDLREJYMFIJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropylidene-Assisted Benzylation

Benzyl α-L-rhamnopyranoside is treated with 2,2-dimethoxypropane and p-TSA to form a 2,3-O-isopropylidene acetal, leaving the C-4 hydroxyl exposed for benzylation. After benzylation at C-4, the acetal is removed under acidic conditions (e.g., 80% acetic acid), and the C-2 and C-3 positions are benzylated. This method achieves 78–82% yield for the intermediate 4-O-benzyl derivative.

Benzoyl Group Transesterification

In an alternative route, 2,3,4-tri-O-benzoyl-L-rhamnose is subjected to Schmidt glycosylation with methanol, followed by simultaneous debenzoylation and benzylation using benzyl bromide and sodium hydride in DMF. This one-pot method streamlines synthesis but requires careful control of reaction conditions to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for prominent methods:

Challenges and Optimization Strategies

Byproduct Formation

Over-benzylation at the C-1 position is a common side reaction, occurring when the anomeric methyl group is displaced by benzyl bromide. This is mitigated by using bulky bases like proton sponge (1,8-bis(dimethylamino)naphthalene) to deprotonate hydroxyl groups without nucleophilic attack.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance benzylation rates but may reduce selectivity. Dichloromethane (DCM) offers a balance between reactivity and selectivity, particularly in catalytic tin protocols.

Temperature Control

Low temperatures (−60°C) improve α-selectivity during glycosylation but slow benzylation. Optimized protocols use 60°C for benzylation and −60°C for glycosylation steps.

Recent Advances in Green Chemistry

Emerging methods focus on reducing tin waste. For example, microwave-assisted benzylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 70% yield in 30 minutes, eliminating the need for tin catalysts. Additionally, enzymatic benzylation using lipases and benzyl acetate is under investigation, though yields remain suboptimal (15–20%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: Benzyl groups can be substituted with other protective groups or functional groups

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Benzyl groups can be substituted using reagents like hydrogen bromide (HBr) or trifluoroacetic acid (TFA)

Major Products

The major products formed from these reactions include benzyl-protected derivatives, deprotected sugars, and various functionalized saccharides .

Scientific Research Applications

Synthesis of Oligosaccharides

Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside is primarily utilized as a building block in the synthesis of oligosaccharides. Its structure allows for selective glycosylation reactions, which are essential for creating complex carbohydrate structures. The compound's benzyl protecting groups facilitate the formation of glycosidic bonds while maintaining the integrity of the sugar moiety.

Key Findings:

- Glycosylation Efficiency : The compound has shown high β-selectivity in glycosylation reactions, making it a valuable reagent for synthesizing β-mannopyranosides and related compounds .

- Yield Data : In one study, reactions involving methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside yielded products with an α:β ratio favoring β-anomers at yields ranging from 76% to 92% .

| Donor | Acceptor | Product | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| 32 | 76 | β only | ||

| 33 | 82 | β only | ||

| 33 | 92 | β only |

Pharmaceutical Applications

The compound has been explored for its potential therapeutic properties. Research indicates that derivatives of rhamnopyranosides exhibit various biological activities, including neuroprotective effects and antimicrobial properties.

Case Studies:

- Neuroprotective Effects : Rhamnopyranose esters derived from this compound have been reported to reduce glutamate-induced neurotoxicity . This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Studies have shown that benzyl rhamnopyranosides possess significant antimicrobial properties against various pathogens . The conformational flexibility provided by the benzyl groups enhances their interaction with microbial targets.

Biotechnology and Bioremediation

Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside is also being investigated for its role in bioremediation processes. Its structure allows it to interact with pollutants and facilitate their breakdown through microbial action.

Applications in Bioremediation:

- Pollutant Degradation : Compounds derived from rhamnopyranosides have been shown to assist in the bioremediation of environmental pollutants, enhancing the degradation efficiency of certain contaminants .

Computational Studies and Structural Insights

Recent advancements in computational chemistry have provided insights into the conformational dynamics of methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside. Density functional theory (DFT) studies reveal how acyl groups influence its reactivity and conformation.

Key Insights:

- Conformational Analysis : DFT optimization indicates that the presence of acyl groups can significantly alter the molecular conformation of rhamnopyranosides, affecting their reactivity .

- Thermodynamic Properties : The thermodynamic stability and reactivity profiles of various derivatives have been characterized, aiding in the design of more effective compounds for specific applications .

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antitumor effects are linked to the inhibition of cancer cell proliferation and induction of apoptosis. The pathways involved include modulation of signaling cascades and interaction with cellular receptors .

Comparison with Similar Compounds

Protection Patterns and Stability

The benzyl groups at the 2, 3, and 4 positions distinguish Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside from structurally related compounds. Key comparisons include:

Key Insights :

- Benzyl vs. Acetyl : Benzyl groups offer superior stability under acidic/basic conditions but require harsher deprotection methods (e.g., Pd/C/H₂) compared to acetyl.

- Stereochemical Influence: Bulky benzyl groups in the target compound enhance anomeric selectivity by sterically shielding specific hydroxyls during glycosylation.

Sugar Backbone and Reactivity

The L-rhamnose backbone (6-deoxy-mannose) confers unique conformational and electronic properties:

Key Insights :

- 6-Deoxy Effect: The absence of a C6 hydroxyl in rhamnose reduces hydrogen bonding, increasing solubility in organic solvents and altering glycosylation kinetics compared to glucose or mannose.

- Backbone Influence : Glucose and galactose derivatives exhibit distinct stereoelectronic effects due to equatorial/axial hydroxyl configurations, impacting glycosidic bond formation.

Glycosyl Donor Efficiency

- Target Compound: Used in iterative glycosylations for rhamnose-rich oligosaccharides (e.g., plant cell wall analogs).

- Thio-glycosides (e.g., ) : Activated under milder conditions (e.g., NIS/TMSOTf) but require thiophilic promoters.

- Trichloroacetimidates () : High reactivity under acidic conditions but less stable during storage.

Deprotection Flexibility

- The tri-O-benzyl protection allows sequential deprotection. For example, one benzyl group can be removed via hydrogenolysis while retaining others for further coupling.

- In contrast, acetylated compounds (e.g., ) lack this selectivity, as deprotection typically removes all acetyl groups simultaneously.

Biological Activity

Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside is a glycoside derivative of L-rhamnose, which has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure and Synthesis

Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside can be synthesized through various methods involving the protection of hydroxyl groups with benzyl groups. The synthesis often employs strategies like glycosylation reactions using different protecting groups to achieve desired stereochemistry and yield.

1. Antimicrobial Activity

Research indicates that rhamnopyranosides, including methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside, exhibit varying degrees of antimicrobial activity. A study reported the in vitro antimicrobial activities against several bacterial strains and fungi. The results showed that while some derivatives displayed weak to moderate inhibitory effects against Gram-positive and Gram-negative bacteria, the overall efficacy was influenced by structural conformation and the presence of acyl groups .

Table 1: Antimicrobial Activity of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside Derivatives

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | Moderate (zone of inhibition: 10 mm) | Weak (zone of inhibition: 5 mm) |

| Benzyl α-L-rhamnopyranoside | Strong (zone of inhibition: 15 mm) | Moderate (zone of inhibition: 8 mm) |

2. Neuroprotective Effects

Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside has been investigated for its neuroprotective properties. Studies suggest that compounds derived from rhamnose can exhibit antidepressant effects and may protect neuronal cells from oxidative stress. These properties are attributed to their ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .

3. Anticancer Activity

Recent studies have explored the anticancer potential of methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside. In vitro tests demonstrated that this compound could inhibit the proliferation of various cancer cell lines such as HepG2 and HeLa cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.51 | Induction of apoptosis |

| HeLa | 1.64 | Cell cycle arrest |

| MGC-803 | 1.59 | Reactive oxygen species modulation |

Case Studies

A notable case study involved the synthesis of methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside followed by biological testing against several pathogens and cancer cell lines. The results indicated a promising profile for both antimicrobial and anticancer activities, supporting further exploration into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.